2-Anilinocyclohexanone
CAS No.: 4504-43-2
Cat. No.: VC2341505
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4504-43-2 |
|---|---|
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | 2-anilinocyclohexan-1-one |
| Standard InChI | InChI=1S/C12H15NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9H2 |
| Standard InChI Key | AWMZFBYYIATTOW-UHFFFAOYSA-N |
| SMILES | C1CCC(=O)C(C1)NC2=CC=CC=C2 |
| Canonical SMILES | C1CCC(=O)C(C1)NC2=CC=CC=C2 |
Introduction
Chemical Properties and Structure
Basic Information
2-Anilinocyclohexanone is characterized by the following key identifiers and properties:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-Anilinocyclohexanone | |
| CAS Registry Number | 4504-43-2 | |
| Molecular Formula | C₁₂H₁₅NO | |
| Molecular Weight | 189.25 g/mol | |
| Appearance | Solid | |
| Alternative Name | 2-AC (rarely used) |
Synthesis Methods
Mannich Reaction Approach
One of the primary methods for synthesizing 2-anilinocyclohexanone is through the Mannich reaction, which is a fundamental process in organic chemistry for preparing β-amino ketones . This three-component reaction typically involves cyclohexanone, aniline, and formaldehyde (or a formaldehyde equivalent), resulting in the formation of the C-N bond at the α-position of the cyclohexanone ring.
Catalytic Methods
Recent advancements in synthetic methodologies have introduced catalytic approaches for the preparation of 2-anilinocyclohexanone. For instance, research has demonstrated the effectiveness of Pd/C-ethylene systems in the synthesis of anilines from cyclohexanones . This method employs a combination of NH₄OAc and K₂CO₃ under non-aerobic conditions, facilitating hydrogen transfer between cyclohexanone and ethylene to generate the desired products .
Another innovative approach involves the use of nanocatalysts, such as Laponite-HMPC nanocomposite, for the synthesis of related β-amino ketones. Although specific to 2-[(anilino)(2-nitrophenyl)methyl]cyclohexanone, this methodology illustrates the potential for applying nano-catalytic systems to the synthesis of 2-anilinocyclohexanone and its derivatives .
Dehydrogenative Synthesis
A novel synthetic route involves dehydrogenative synthesis, where N-functionalized 2-aminophenols are prepared from cyclohexanones and amines. This method enables the incorporation of amino and hydroxyl groups into aromatic rings in a one-step process, simplifying the synthesis of polyfunctionalized aminophenols . While this approach is more relevant to the conversion of 2-anilinocyclohexanone to other products, it highlights the compound's role as an important synthetic intermediate.
Applications and Research
Pharmaceutical Applications
β-Amino ketones, including 2-anilinocyclohexanone, have been investigated for their potential pharmaceutical properties. These compounds have demonstrated anti-inflammatory and antimicrobial activities, making them candidates for drug development . The structural features of 2-anilinocyclohexanone, particularly its amino ketone functionality, provide a foundation for developing derivatives with enhanced biological activities.
Synthetic Intermediate
2-Anilinocyclohexanone serves as a valuable intermediate in the synthesis of complex organic molecules. Its reactivity at both the carbonyl and amine functional groups enables diverse transformations. For example, it can participate in:
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Cyclization reactions leading to nitrogen-containing heterocycles
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Reduction reactions to form corresponding amino alcohols
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Condensation reactions with various electrophiles
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Photochemical transformations, as evidenced by studies on the photolysis of 2-anilinocyclohexanone, which can lead to the formation of direct-fission products like aniline
Material Science Applications
While less extensively documented, the potential applications of 2-anilinocyclohexanone derivatives in material science are emerging. Related compounds have been investigated for their properties in developing specialized materials, though specific applications of 2-anilinocyclohexanone itself in this field require further research .
Physical and Spectral Characteristics
Spectroscopic Properties
Spectroscopic analysis provides valuable insights into the structural characteristics of 2-anilinocyclohexanone. The compound exhibits distinctive spectral patterns in various analytical techniques:
Mass Spectrometry
Mass spectrometry data for 2-anilinocyclohexanone shows characteristic fragmentation patterns. Related compounds in the same class show m/z peaks with high intensity values at 77, 104, and 182, which could be indicative of fragmentation patterns in 2-anilinocyclohexanone as well .
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the structure of 2-anilinocyclohexanone. While specific NMR data for 2-anilinocyclohexanone itself is limited in the provided information, studies on related compounds suggest that ¹H NMR would display characteristic signals for:
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Aromatic protons of the aniline moiety
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Cyclohexanone ring protons
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The N-H proton with potential hydrogen bonding effects
Similarly, ¹³C NMR would show distinctive signals for the carbonyl carbon, aromatic carbons, and cyclohexanone ring carbons .
Crystal Structure
Crystallographic studies of structurally related compounds reveal that the cyclohexanone ring typically adopts a chair conformation, with the aminomethyl group positioned equatorially . In the crystal structure, molecules are often linked by N-H⋯O hydrogen bonds, contributing to the three-dimensional packing arrangement .
| Package Size | Approximate Price (USD) | Availability |
|---|---|---|
| 250 mg | $334.90 | Limited - Production requires sourcing of materials |
| 1 g | $1,035.90 | Limited - Production requires sourcing of materials |
This pricing reflects the specialized nature of the compound and the challenges associated with its synthesis and purification .
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